molecular formula C12H10N2O3 B7860141 4-(2-Nitrophenoxy)aniline

4-(2-Nitrophenoxy)aniline

Cat. No.: B7860141
M. Wt: 230.22 g/mol
InChI Key: SCSSZBJTJDYKEE-UHFFFAOYSA-N
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Description

4-(2-Nitrophenoxy)aniline (CAS 26196-58-7) is a nitro-aromatic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This chemical serves as a versatile building block in organic synthesis and materials science research. Its structure, featuring both aniline and nitrophenoxy functional groups, makes it a valuable intermediate, particularly in the development of more complex functional molecules. Research indicates that aniline derivatives similar to this compound are used in the synthesis of azo dyes . These dyes are of significant interest in various technical applications, including the development of chemosensors, electro-optical devices, and in biomedical investigations for studying interactions with biological molecules . As a specialized intermediate, 4-(2-Nitrophenoxy)aniline provides researchers with a key precursor for constructing novel compounds with potential properties for advanced material and pharmaceutical studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2-nitrophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSSZBJTJDYKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Nitrophenoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 2-nitrophenol and 4-chloroaniline. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution, resulting in the formation of 4-(2-Nitrophenoxy)aniline.

Industrial Production Methods

In industrial settings, the production of 4-(2-Nitrophenoxy)aniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenoxy)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Reduction: 4-(2-Aminophenoxy)aniline.

    Oxidation: Quinone derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

4-(2-Nitrophenoxy)aniline serves as a crucial building block in the synthesis of complex organic molecules. It is often utilized in nucleophilic aromatic substitution reactions, where the nitrophenoxy group enhances the electrophilicity of the aromatic system, facilitating the formation of new carbon-nitrogen bonds.

Table 1: Key Reactions Involving 4-(2-Nitrophenoxy)aniline

Reaction TypeDescriptionReference
Nucleophilic Aromatic SubstitutionReacts with various nucleophiles to form substituted anilines
Coupling ReactionsUsed in cross-coupling reactions to synthesize biaryl compounds
Synthesis of UreasActs as a precursor in the formation of N-substituted ureas

Biological Applications

In medicinal chemistry, 4-(2-Nitrophenoxy)aniline has shown potential as an intermediate for synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it suitable for drug development.

Case Study: Drug Development

A study explored the use of 4-(2-Nitrophenoxy)aniline derivatives in enzyme inhibition assays. The derivatives exhibited varying degrees of inhibitory activity against specific enzymes, suggesting their potential as leads in drug discovery. The interactions were analyzed using kinetic studies and molecular docking simulations to understand their binding affinities and mechanisms of action.

Material Science

The compound is also relevant in material science, particularly in the development of dyes and pigments. Its ability to form stable complexes makes it useful in creating colorants for textiles and plastics.

Table 2: Industrial Applications of 4-(2-Nitrophenoxy)aniline

Application AreaSpecific UseReference
Dyes and PigmentsUsed as an intermediate in dye synthesis
Organic ElectronicsEmployed in the fabrication of organic semiconductors

Environmental Considerations

Recent advancements have focused on environmentally friendly synthetic methods involving 4-(2-Nitrophenoxy)aniline. For instance, researchers have developed protocols that utilize deep eutectic solvents for its synthesis, minimizing toxic waste and enhancing reaction efficiency.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenoxy)aniline involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or interact with receptors, leading to therapeutic effects. For example, derivatives of 4-(2-Nitrophenoxy)aniline have been shown to inhibit deubiquitinase enzymes, which play a crucial role in viral replication . The inhibition of these enzymes disrupts viral processes, making the compound a potential antiviral agent.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

2-(2-Fluorophenoxy)aniline (4a'')
  • Structure: Fluorine replaces the nitro group on the phenoxy ring.
  • Synthesis: Microwave-assisted reduction of 1-fluoro-2-(2-nitrophenoxy)benzene .
  • Properties: Yellow liquid with LCMS (APCI-MS) m/z 204.2 (M+H)+ .
4-(5-Chloro-2-methoxy-phenoxy)aniline
  • Structure: Combines a chlorine atom at the meta position and a methoxy group at the ortho position on the phenoxy ring.
  • Synthesis: Reduction of nitro precursors like 4-chloro-1-methoxy-2-(4-nitro-phenoxy)-benzene .
  • Properties: Molecular weight: 249.7 g/mol. The chloro and methoxy groups balance electron withdrawal (Cl) and donation (OCH₃), altering solubility and reactivity compared to 4-(2-Nitrophenoxy)aniline .

Analogues with Alkyl/Aryl Substituents

3-Methyl-4-(4-methylphenoxy)aniline
  • Structure: Methyl groups on both the aniline and phenoxy rings.
  • Properties: CAS: 17419-01-1; molecular weight: 213.28 g/mol. Steric hindrance from methyl groups reduces reactivity in electrophilic substitution reactions compared to 4-(2-Nitrophenoxy)aniline .
2-Methoxy-N-(4-nitrophenyl)aniline
  • Structure : Methoxy group on the aniline ring and nitro group on the adjacent phenyl.
  • Properties: Molecular formula: C₁₃H₁₂N₂O₃; molecular weight: 244.25 g/mol.

Liquid Crystalline and Conductive Polymers

Poly[2-(hexoxy)-6-(4-biphenyloxy)aniline]
  • Structure : Features a hexoxy spacer and biphenyl mesogen.
  • Properties :
    • Exhibits nematic phase between 225–261°C.
    • Electrical conductivity: 1.2×10⁻³ S/cm (H₂SO₄-doped) .
  • Comparison: Unlike 4-(2-Nitrophenoxy)aniline, this polymer’s liquid crystallinity arises from even-numbered alkoxy spacers and mesogenic biphenyl groups. The nitro group in 4-(2-Nitrophenoxy)aniline may serve as a precursor for similar conductive polymers if functionalized with spacers .

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Substituents Key Properties Synthesis Method
4-(2-Nitrophenoxy)aniline C₁₂H₁₀N₂O₃ 2-Nitrophenoxy High electron withdrawal, moderate solubility in polar solvents K₂CO₃/DMSO, 90°C
2-(2-Fluorophenoxy)aniline C₁₂H₁₀FNO 2-Fluorophenoxy LCMS m/z 204.2, yellow liquid Microwave-assisted reduction
4-(5-Cl-2-MeO-phenoxy)aniline C₁₃H₁₂ClNO₂ 5-Cl, 2-MeO-phenoxy MW 249.7 g/mol, balanced solubility Nitro precursor reduction
2-MeO-N-(4-NO₂Ph)aniline C₁₃H₁₂N₂O₃ 2-MeO, 4-NO₂Ph MW 244.25 g/mol, enhanced conjugation Not specified

Reactivity and Functionalization

  • Reduction: Nitro groups in 4-(2-Nitrophenoxy)aniline can be reduced to amines, analogous to ortho-substituted nitrobenzenes in liquid crystalline polymers .
  • Electrophilic Substitution : The nitro group directs incoming electrophiles to meta/para positions, contrasting with methoxy- or alkyl-substituted analogues, which activate the ring .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Nitrophenoxy)aniline, and how can reaction conditions be optimized?

A microwave-assisted nucleophilic aromatic substitution (SNAr) is a robust method. Begin with 2-nitrophenol and 4-fluoroaniline under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO). Microwave irradiation at 120–150°C for 15–30 minutes enhances reaction efficiency compared to conventional heating . Monitor progress via TLC or LCMS, and purify via column chromatography (silica gel, ethyl acetate/hexane). Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of phenol to aniline) and base strength.

Q. What spectroscopic techniques are effective for characterizing 4-(2-Nitrophenoxy)aniline?

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic proton splitting at δ 6.5–7.5 ppm for nitrophenoxy and aniline groups) .
  • LCMS/APCI-MS : Validate molecular ion peaks (e.g., [M+H]+ ≈ 247.2 g/mol) and fragmentation patterns.
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

Q. What safety protocols are recommended for handling 4-(2-Nitrophenoxy)aniline?

Due to limited toxicity data, treat it as a potential irritant. Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in airtight containers away from light. Dispose via hazardous waste protocols. Refer to analogous nitroaniline safety sheets for guidance .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of 4-(2-Nitrophenoxy)aniline?

DFT calculations (e.g., B3LYP/6-311G**) predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gap). Compare computed UV-Vis spectra with experimental data to validate electronic transitions. Hirshfeld surface analysis further reveals intermolecular interactions (e.g., N-H···O hydrogen bonds, C-H···π contacts) critical for crystal packing .

Q. How do substituents on the nitrophenoxy group influence supramolecular interactions in crystalline phases?

Introducing electron-withdrawing groups (e.g., -NO₂) enhances hydrogen-bond donor/acceptor capacity. X-ray diffraction studies of derivatives show layered 2D networks stabilized by R₂²(18) hydrogen-bond motifs. Weak interactions (e.g., van der Waals, π-π stacking) contribute to 3D stability. Use Mercury software to visualize packing and quantify interaction percentages .

Q. What strategies resolve contradictions in reactivity data during functionalization of 4-(2-Nitrophenoxy)aniline?

  • Contradiction : Discrepancies in nitration or reduction yields.
  • Resolution :
    • Use controlled reaction conditions (e.g., low-temperature nitration to avoid over-oxidation).
    • Employ catalytic hydrogenation (Pd/C, H₂) instead of chemical reductants (Sn/HCl) to preserve the aniline moiety.
    • Validate intermediates via HRMS and isotopic labeling .

Q. How can 4-(2-Nitrophenoxy)aniline derivatives be designed for pharmacological applications?

Modify the aniline or nitrophenoxy moiety to enhance bioactivity. For example:

  • Replace -NO₂ with -CF₃ to improve metabolic stability.
  • Introduce sulfonamide groups for antiviral activity (see analogs in ).
  • Screen derivatives via molecular docking against target proteins (e.g., viral proteases) to prioritize synthesis.

Methodological Considerations

Q. Experimental Design for Kinetic Studies of Nitro Group Reduction

  • Variables : Catalyst type (Pd, Pt, Raney Ni), solvent (EtOH, THF), H₂ pressure (1–5 atm).
  • Data Collection : Monitor reaction progress via in situ IR or GC-MS.
  • Analysis : Fit data to Langmuir-Hinshelwood models to determine rate constants and activation energies .

Q. Troubleshooting Low Yields in SNAr Reactions

  • Issue : Competing side reactions (e.g., hydrolysis).
  • Solutions :
    • Use anhydrous solvents and molecular sieves.
    • Increase base strength (e.g., Cs₂CO₃ instead of K₂CO₃).
    • Pre-activate the nitroaryl substrate with Lewis acids (e.g., ZnCl₂) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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